molecular formula C5H2BrClFN B3027017 6-Bromo-2-chloro-3-fluoropyridine CAS No. 1211591-93-3

6-Bromo-2-chloro-3-fluoropyridine

Cat. No.: B3027017
CAS No.: 1211591-93-3
M. Wt: 210.43
InChI Key: KPQMWTHSSFZPMJ-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClFN. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 6 are replaced by bromine, chlorine, and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-3-fluoropyridine typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor pyridine compound undergoes substitution reactions to introduce the bromine, chlorine, and fluorine atoms . For instance, starting with a chloropyridine, bromination and fluorination can be achieved using reagents like N-bromosuccinimide (NBS) and potassium fluoride (KF) under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically produced in solid form and stored under inert atmosphere to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-3-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while nucleophilic substitution can yield various substituted pyridines .

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-3-fluoropyridine depends on its specific application. In chemical reactions, the halogen atoms act as leaving groups, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, although detailed studies on its biological mechanism are limited .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-fluoropyridine
  • 3-Bromo-2-chloropyridine
  • 2-Fluoro-3-chloropyridine

Uniqueness

6-Bromo-2-chloro-3-fluoropyridine is unique due to the presence of three different halogen atoms on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a broader range of substitution and coupling possibilities .

Properties

IUPAC Name

6-bromo-2-chloro-3-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-4-2-1-3(8)5(7)9-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQMWTHSSFZPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201298654
Record name 6-Bromo-2-chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211591-93-3
Record name 6-Bromo-2-chloro-3-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211591-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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